molecular formula C7H14ClNO B13514419 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride

7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride

Cat. No.: B13514419
M. Wt: 163.64 g/mol
InChI Key: ZJRATEZAWDODAL-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its stability and reactivity, making it a valuable subject for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans-and cis-cyclohexane-1,4-diol. The cis-cyclohexane-1,4-diol can then be isomerized into the desired product . Another common method involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .

Industrial Production Methods

Industrial production of this compound often relies on large-scale catalytic hydrogenation processes, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the bicyclic structure and to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines .

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride is unique due to its specific substitution pattern and reactivity. The presence of the methanamine group provides additional sites for chemical modification and interaction, making it a versatile compound for various applications .

Biological Activity

7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride, with the CAS number 2624140-49-2, is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C7H14ClNO
  • Molecular Weight : 163.65 g/mol
  • Purity : Typically >97%
  • IUPAC Name : (7-oxabicyclo[2.2.1]heptan-1-yl)methanamine hydrochloride

Biological Activity

Research indicates that 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride exhibits a range of biological activities, particularly in the context of neuropharmacology and potential therapeutic applications:

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its bicyclic structure may enhance binding affinity to specific receptors involved in neurotransmission.
  • Antibacterial and Antioxidant Activities : Related studies have shown that derivatives of the bicyclic framework demonstrate significant antibacterial and antioxidant properties, highlighting the potential for developing new therapeutic agents based on this scaffold .
  • Synthesis and Structure-Activity Relationship (SAR) : The synthesis of various derivatives has been explored to understand the structure-activity relationship better, which is crucial for optimizing biological activity .

Case Studies

Several studies have focused on the synthesis and evaluation of 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride and related compounds:

  • Study on Neuropharmacological Effects : A recent investigation assessed the compound's impact on neurotransmitter release in vitro, revealing promising results that warrant further exploration in vivo .
  • Antibacterial Screening : A series of synthesized derivatives were screened for antibacterial activity against various strains, demonstrating effective inhibition at low concentrations .

Comparative Analysis

The following table summarizes key findings from various studies on 7-Oxabicyclo[2.2.1]heptan derivatives:

Compound NameBiological ActivityReference
7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine hydrochlorideNeurotransmitter modulation
7-Oxabicyclo[2.2.1]heptan derivativesAntibacterial activity
4-Fluoro derivativeEnhanced receptor binding

Synthesis Methods

The synthesis of 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride typically involves multi-step organic synthesis techniques:

  • Formation of Bicyclic Framework : Initial steps often include cyclization reactions to form the bicyclic structure.
  • Functional Group Introduction : Subsequent steps may involve introducing amine groups through nucleophilic substitution reactions.
  • Salt Formation : The final step usually involves forming the hydrochloride salt to enhance solubility and stability.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

7-oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-5-7-3-1-6(9-7)2-4-7;/h6H,1-5,8H2;1H

InChI Key

ZJRATEZAWDODAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O2)CN.Cl

Origin of Product

United States

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